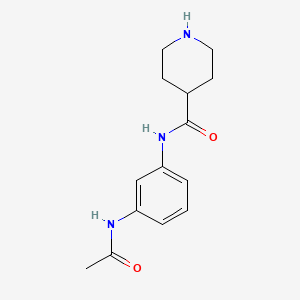

N-(3-acetamidophenyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamidophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10(18)16-12-3-2-4-13(9-12)17-14(19)11-5-7-15-8-6-11/h2-4,9,11,15H,5-8H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECJHYGKHUEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Acetamidophenyl Piperidine 4 Carboxamide

Retrosynthetic Analysis of the N-(3-acetamidophenyl)piperidine-4-carboxamide Core Structure

A retrosynthetic analysis of this compound reveals a primary disconnection at the amide bond, a common and reliable bond formation in organic synthesis. This disconnection breaks the molecule into two key synthons: a piperidine-4-carbonyl synthon and a 3-aminoacetanilide synthon.

Figure 1: Retrosynthetic Disconnection of this compound

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |

| This compound | Amide bond (C-N) | Piperidine-4-carbonyl cation and 3-acetamidophenyl anion | Piperidine-4-carboxylic acid (or its activated derivative) and 3-aminoacetanilide (N-(3-aminophenyl)acetamide) |

This retrosynthetic approach is strategically advantageous as it leads to readily available or easily synthesizable starting materials. Piperidine-4-carboxylic acid and its derivatives are common commercial reagents, and 3-aminoacetanilide can be prepared from 3-nitroaniline through reduction followed by acetylation, or from 3-aminoacetophenone via a Beckmann rearrangement. The forward synthesis, therefore, logically involves the coupling of these two fragments.

Classical and Modern Synthetic Routes to Piperidine-4-carboxamide Derivatives

The synthesis of piperidine-4-carboxamide derivatives, including the title compound, has been achieved through various classical and modern synthetic methodologies. These routes often involve multi-step sequences to construct the core and introduce the desired functionalities.

Multi-Step Synthesis Strategies

The most common strategy for the synthesis of N-aryl-piperidine-4-carboxamides involves the formation of the amide bond between a piperidine-4-carboxylic acid derivative and an aniline.

A general multi-step synthesis for a compound like this compound would typically proceed as follows:

Protection of the Piperidine (B6355638) Nitrogen: To prevent side reactions, the nitrogen atom of piperidine-4-carboxylic acid is often protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.

Activation of the Carboxylic Acid: The carboxylic acid of the N-protected piperidine-4-carboxylic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.netnih.gov

Amide Coupling: The activated carboxylic acid derivative is then reacted with 3-aminoacetanilide (N-(3-aminophenyl)acetamide) to form the desired amide bond. This reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Deprotection of the Piperidine Nitrogen: In the final step, the protecting group on the piperidine nitrogen is removed. For a Boc group, this is typically achieved using a strong acid like trifluoroacetic acid (TFA), while a Cbz group is commonly removed by catalytic hydrogenation.

Table 1: Common Reagents in the Multi-Step Synthesis of this compound

| Step | Reagent Class | Specific Examples | Purpose |

| Protection | Protecting Group Reagents | Di-tert-butyl dicarbonate (Boc₂O), Benzyl chloroformate (Cbz-Cl) | To prevent reaction at the piperidine nitrogen |

| Activation | Activating Agents | Thionyl chloride (SOCl₂), EDCI, DCC, HATU, PyBOP | To increase the electrophilicity of the carboxylic acid |

| Coupling | Amine Reactant | N-(3-aminophenyl)acetamide | To form the amide bond |

| Deprotection | Deprotecting Agents | Trifluoroacetic acid (TFA), Hydrogen gas with Palladium catalyst (H₂/Pd) | To remove the protecting group from the piperidine nitrogen |

Modern approaches to piperidine synthesis also include innovative methods such as the hydrogenation of corresponding pyridine precursors and various cyclization reactions. nih.govmdpi.com These methods can provide access to a wide range of substituted piperidines that can then be elaborated into carboxamide derivatives.

Role of this compound as a Chemical Building Block

This compound serves as a versatile scaffold and a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility as a building block stems from the presence of multiple reactive sites that allow for further chemical modifications.

The secondary amine of the piperidine ring is a key functional handle for introducing a wide variety of substituents. This allows for the exploration of the chemical space around the piperidine core, which is a common strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the piperidine nitrogen can be alkylated, acylated, or used in reductive amination reactions to introduce diverse chemical moieties.

Furthermore, the acetamido group on the phenyl ring can be hydrolyzed to the corresponding aniline, which can then be subjected to a vast array of chemical transformations. This includes diazotization followed by substitution, acylation with different acid chlorides or anhydrides, and participation in cross-coupling reactions. This versatility makes this compound a valuable starting point for the generation of compound libraries for high-throughput screening.

Derivatization Strategies for Structural Modification

The structural framework of this compound allows for extensive derivatization to explore structure-activity relationships and to introduce pharmacophoric groups that can interact with specific biological targets.

Synthesis of Analogues and Homologs for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for understanding how different structural features influence biological activity. SAR studies typically involve the synthesis and evaluation of a series of analogues and homologs.

Table 2: Potential Modifications for SAR Studies of this compound

| Modification Site | Type of Modification | Rationale for Modification |

| Piperidine Ring | Substitution at C2, C3, or C5 positions | To explore the impact of steric bulk and stereochemistry on receptor binding. |

| Piperidine Nitrogen | Alkylation, acylation, sulfonylation | To modulate basicity, lipophilicity, and introduce hydrogen bond donors/acceptors. |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | To alter the electronic properties of the aromatic ring and influence binding affinity. |

| Acetamido Group | Replacement with other acyl groups (e.g., propionamido, benzamido) | To probe the size and nature of the binding pocket. |

| Linker | Variation of the carboxamide linker (e.g., reverse amide, sulfonamide) | To investigate the importance of the linker's geometry and hydrogen bonding capacity. |

For example, a study on pyrimidine-4-carboxamides demonstrated that conformational restriction by replacing a flexible side chain with a more rigid piperidine ring can significantly increase inhibitory potency. nih.govresearchgate.net This highlights the importance of the piperidine scaffold in orienting substituents for optimal target interaction.

Introduction of Diverse Pharmacophoric Groups

Pharmacophores are the essential structural features of a molecule that are responsible for its biological activity. The this compound scaffold provides a convenient template for the introduction of various pharmacophoric groups to target specific receptors or enzymes.

The secondary amine of the piperidine ring is a common site for introducing pharmacophores. For instance, coupling with moieties known to interact with specific targets, such as a 4-hydroxyphenyl group for opioid receptor affinity or a basic side chain for kinase inhibition, can be readily achieved. researchgate.net

The phenyl ring also offers opportunities for introducing pharmacophoric elements. For example, the introduction of halogen atoms or trifluoromethyl groups can enhance binding affinity through halogen bonding or by modulating the lipophilicity of the molecule. nih.gov Furthermore, the acetamido group can be replaced with other functionalities that can act as hydrogen bond donors or acceptors, or engage in other specific interactions with a biological target. The design and synthesis of such derivatives are guided by the structural biology of the target and computational modeling to predict favorable interactions.

Purification and Isolation Techniques for Research-Grade Compounds

The purification of this compound is crucial to remove unreacted starting materials, coupling reagents, byproducts, and any other impurities. A multi-step approach is generally employed to achieve the high purity required for research applications.

Initially, a standard aqueous work-up is performed on the reaction mixture. This involves partitioning the crude product between an organic solvent, such as ethyl acetate or dichloromethane, and an aqueous solution. This step helps to remove water-soluble impurities and unreacted water-soluble reagents. The organic layer containing the desired product is then washed successively with dilute acidic and basic solutions to remove any remaining basic or acidic impurities, respectively, followed by a brine wash to remove residual water. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate and the solvent is removed under reduced pressure.

For further purification, column chromatography is the most widely used technique. In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a stationary phase, typically silica gel. A carefully selected mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The choice of the mobile phase is critical and is often determined by preliminary analysis using thin-layer chromatography (TCC). A common solvent system for purifying amide compounds is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The different components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Finally, recrystallization or precipitation can be employed to obtain the compound in a crystalline and highly pure form. This involves dissolving the purified product from chromatography in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out of the solution, leaving more soluble impurities behind. The choice of solvent is critical for successful recrystallization. Common solvents for this purpose include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Advanced Analytical Techniques for Structural Elucidation in Research

Once a pure sample of this compound has been isolated, a combination of advanced analytical techniques is employed to confirm its chemical structure and assess its purity. These methods provide detailed information about the molecular formula, connectivity of atoms, and the presence of any residual impurities.

Spectroscopic Methodologies (e.g., NMR, IR, Mass Spectrometry) for Confirming Synthetic Products

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy would be used to characterize this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the piperidine ring, the acetamido group, and the phenyl ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show a unique signal for each chemically non-equivalent carbon atom. The chemical shift of each signal would indicate the type of carbon (e.g., aliphatic, aromatic, carbonyl).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups, as well as C-H stretching vibrations for the aliphatic and aromatic portions of the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, piperidine ring protons, acetamido methyl protons, and amide N-H protons with appropriate chemical shifts, integration, and splitting patterns. |

| ¹³C NMR | Signals for aromatic carbons, piperidine ring carbons, and carbonyl carbons of the two amide groups. |

| IR | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amides (around 1650-1680 cm⁻¹), and C-H stretching (aromatic and aliphatic). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₉N₃O₂), and characteristic fragmentation patterns. |

Chromatographic Purity Assessment in Research Settings

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of research-grade compounds.

For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, most commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly, is used to monitor the eluent.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a research-grade compound, the purity is typically expected to be greater than 95% or 98%, depending on the application. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile in water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Molecular and Cellular Mechanism of Action Studies

Detailed Investigation of Receptor-Ligand Interactions

Without initial receptor binding data, no detailed investigations into the binding affinity and selectivity profile of N-(3-acetamidophenyl)piperidine-4-carboxamide have been published.

Based on a comprehensive review of the available scientific literature, there is currently insufficient public information to generate a detailed article on the molecular and cellular mechanism of action of the specific chemical compound "this compound" that adheres to the provided outline.

Extensive searches for data pertaining to this compound's allosteric modulation mechanisms, its effects on intracellular signaling pathways, including downstream effector activity, and its impact on gene expression and proteomic profiles, did not yield specific research findings. Furthermore, studies detailing the cellular permeability and accumulation of "this compound" in research models could not be located.

The available research on related piperidine-4-carboxamide derivatives investigates different biological targets and mechanisms of action, and this information cannot be extrapolated to "this compound" without specific studies on the compound itself. Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly follows the requested detailed outline.

Preclinical Pharmacological Evaluation in Vitro and in Vivo Non Human Models

In Vitro Efficacy Studies

In vitro studies provide the foundational understanding of a compound's biological activity at the cellular and molecular level. Derivatives of the piperidine-4-carboxamide class have been subjected to a range of assays to determine their efficacy against cancer cells, pathogenic microbes, viruses, and parasites, as well as their influence on inflammatory processes.

Cell-Based Functional Assays (e.g., phenotypic assays, cytotoxicity in cancer cell lines)

The cytotoxic potential of piperidine (B6355638) derivatives against various cancer cell lines has been a significant area of investigation. Studies have shown that specific analogues exhibit potent and selective activity against tumor cells. For instance, a series of novel N-(piperidine-4-yl)benzamides were evaluated for their anticancer effects on HepG2 hepatocellular cancer cell lines. researchgate.net One compound in this series demonstrated particularly high potency, with an IC50 value of 0.25 μM, which was significantly more effective than the standard drug sorafenib (B1663141) (IC50 = 16.3 μM). researchgate.net Further analysis revealed that this compound could inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while enhancing proteins like p21, p53, and Rb, ultimately leading to cell-cycle arrest. researchgate.net

In other research, 3,5-bis(benzylidene)-4-piperidones, which contain the piperidine core, were found to be highly toxic to human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4), and colorectal adenocarcinoma (Colo-205, HT29) cell lines. mdpi.com These compounds demonstrated tumor-selective toxicity, being less harmful to non-malignant cells like human gingival fibroblasts (HGF). mdpi.comnih.gov The cytotoxic concentration at which 50% of the cell population is killed (CC50) for some of these piperidone derivatives was in the low micromolar range against tumorigenic cells. nih.gov The mechanism of action for some of these compounds involves the activation of the intrinsic pathway of apoptosis, evidenced by the activation of caspase-3. nih.gov

| Compound Class | Cancer Cell Line | Activity Metric | Observed Potency | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 (Hepatocellular Carcinoma) | IC50 | 0.25 µM | researchgate.net |

| Sorafenib (Standard) | HepG2 (Hepatocellular Carcinoma) | IC50 | 16.3 µM | researchgate.net |

| 3,5-bis(benzylidene)-4-piperidone (Compound P4) | HL-60 (Leukemia) | CC50 | 1.91 µM (average over 9 lines) | nih.gov |

| 3,5-bis(benzylidene)-4-piperidone (Compound P5) | CCRF-CEM (Leukemia) | CC50 | 1.52 µM (average over 9 lines) | nih.gov |

| 3,5-bis(benzylidene)-4-piperidone (Compound 2r) | Oral Cancer Cells | Selective toxicity exceeded that of doxorubicin (B1662922) and melphalan | mdpi.com |

Antimicrobial Activity against Pathogenic Strains

The piperidine ring is a common feature in compounds explored for antimicrobial properties. Various derivatives of piperidine-4-carboxamide and related structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. researchgate.netbiomedpharmajournal.org

For example, one study synthesized N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide and reported a high degree of inhibition against Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris. ijpbs.com Another investigation into novel piperidine derivatives found them to be active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The antimicrobial efficacy of these compounds is often compared to standard antibiotics, with some derivatives showing comparable or superior activity. researchgate.netbiointerfaceresearch.com The structural modifications on the piperidine ring, such as the addition of different substituents, play a crucial role in determining the spectrum and potency of their antimicrobial action. academicjournals.org

| Compound Class | Pathogenic Strain | Activity Observed | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide | Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | High degree of inhibition | ijpbs.com |

| Piperidine-4-one Derivatives | Various bacterial and fungal strains | Significant activity compared to ampicillin (B1664943) and terbinafine | biomedpharmajournal.org |

| Novel Piperidine Derivatives | Staphylococcus aureus (Gram-positive) | Good activity, comparable to chloramphenicol | biointerfaceresearch.com |

| Novel Piperidine Derivatives | Escherichia coli (Gram-negative) | Active | biointerfaceresearch.com |

| Sulfonamide derivatives of piperidine-4-carboxamide | Gram-positive and Gram-negative bacteria | Comparable or better activity than the parent compound | researchgate.net |

Antiviral and Antiparasitic Efficacy in Cellular Models

The therapeutic potential of the piperidine scaffold extends to infectious diseases caused by viruses and parasites. Phenotypic screening identified a piperidine carboxamide, SW042, with potent anti-malarial activity. nih.gov Further optimization led to an analog, SW584, which targets the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), inhibiting its chymotrypsin-like activity without affecting human proteasome isoforms. nih.gov This species selectivity is crucial for minimizing host toxicity. The compound demonstrated a high barrier to resistance development. nih.gov

In the realm of antiviral research, certain 1,4,4-trisubstituted piperidines have been shown to block coronavirus replication in vitro. mdpi.com These compounds were found to inhibit the nsp5 main protease (Mpro) of the virus, an essential enzyme for viral polyprotein processing. mdpi.com Other studies on N-substituted piperidine derivatives have demonstrated efficacy against the influenza A/H1N1 virus in cell culture models. nih.gov

| Compound Class | Pathogen | Cellular Model | Mechanism/Activity | Reference |

|---|---|---|---|---|

| Piperidine Carboxamide (SW584) | Plasmodium falciparum (Malaria) | Erythrocytic stages | Selective inhibition of Pf20Sβ5 proteasome | nih.gov |

| 1,4,4-Trisubstituted Piperidines | HCoV-229E (Coronavirus) | Human embryonic lung (HEL) fibroblasts | Inhibition of nsp5 main protease (Mpro) | mdpi.com |

| N-substituted Piperidine derivatives | Influenza A/H1N1 virus | MDCK cell culture | Effective antiviral activity | nih.gov |

Anti-Inflammatory and Immunomodulatory Effects in Isolated Cells

Piperidine-containing compounds have been evaluated for their ability to modulate inflammatory responses in cellular models. In one study, the anti-inflammatory activity of a marine-derived compound, excavatolide B, was assessed in murine RAW 264.7 macrophages. mdpi.com These cells, when challenged with lipopolysaccharide (LPS), serve as a standard model for inflammation. The study would typically measure the compound's ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like TNF-α and IL-6, providing insight into its potential anti-inflammatory mechanisms at the cellular level. mdpi.com

In Vivo Efficacy Studies in Relevant Animal Models (non-human)

Following promising in vitro results, lead compounds are advanced to in vivo studies using non-human animal models to assess their efficacy in a complex biological system.

Disease Model Establishment and Compound Administration for Efficacy Assessment

Animal models are crucial for validating the therapeutic potential of new chemical entities. For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is widely used. mdpi.comhamdard.edu.pk In this model, carrageenan is injected into the rat's paw, inducing a localized, acute inflammatory response characterized by swelling (edema). hamdard.edu.pk Halogenated derivatives of piperidine-4-carboxamide have been tested in this model, where their efficacy was determined by measuring the percentage inhibition of edema volume compared to a control group. hamdard.edu.pk The results showed that chloro and bromo derivatives exhibited potent anti-inflammatory effects, comparable to the standard drug acetylsalicylic acid. hamdard.edu.pk

For antiparasitic evaluation, a humanized SCID mouse model of P. falciparum infection has been utilized to test piperidine carboxamide analogs like SW584. nih.gov Efficacy in this model is a critical step in demonstrating the potential of a compound to treat human malaria. Similarly, for pain research, rodent models are employed to test the anti-nociceptive activity of novel compounds, such as diaryl amino piperidine derivatives. nih.gov These studies are essential for establishing a compound's potential for providing pain relief. nih.gov

Preclinical Data for N-(3-acetamidophenyl)piperidine-4-carboxamide Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical data corresponding to the compound this compound was found. The requested analysis for the article, including pharmacodynamic readouts, proof-of-concept studies, and exploratory ADME research in non-human models, could not be completed due to the absence of published research on this specific molecule.

The conducted searches yielded information on a variety of other piperidine-4-carboxamide derivatives, which have been investigated for a range of therapeutic applications. For example, studies on different molecules within this class have detailed their synthesis and evaluation for potential use as neurokinin-1 receptor antagonists, analgesics, or antibacterial agents. researchgate.netnih.gov Research on these related but structurally distinct compounds has, in some cases, included metabolic stability profiles and pharmacokinetic data in animal models. nih.gov

However, these findings are specific to the derivatives studied in those papers and cannot be extrapolated to this compound. The user's explicit instruction to focus solely on this compound and to maintain scientific accuracy prevents the inclusion of data from these related compounds.

Therefore, the following sections of the requested article cannot be generated:

Exploratory Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

Excretion Pathways in Animal Models

Without primary or secondary research sources detailing the preclinical evaluation of this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.

Structure Activity Relationship Sar and Lead Optimization

Design Principles for SAR Studies of N-(3-acetamidophenyl)piperidine-4-carboxamide Derivatives

The design of SAR studies for derivatives of this compound is founded on the systematic dissection of the molecule into key structural components: the acetamidophenyl moiety, the piperidine (B6355638) ring, and the carboxamide linker. The primary goal is to understand how modifications to each of these regions influence the compound's interaction with its biological target.

A common strategy involves the retrosynthetic breakdown of the lead compound into building blocks that can be readily modified. For piperidine-4-carboxamides, these are often an amine, piperidine-4-carboxylic acid, and a substituted phenyl group. nih.gov This allows for the synthesis of a focused library of analogs where specific positions on the molecule are altered.

Key design principles include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of electronics, sterics, and lipophilicity.

Conformational Constraints: Introducing rigidity into the molecule, for instance, by using bicyclic systems, to lock it into a potentially more active conformation and improve selectivity. nih.gov

Homologation: Systematically increasing the length of alkyl chains or linkers to probe the size of binding pockets.

Positional Isomerism: Moving substituents to different positions on the aromatic or heterocyclic rings to map the topology of the binding site. For example, a study on piperidine-carboxamide derivatives showed that moving a trifluoromethyl group from the 4-position to the 3-position of a phenyl moiety led to reduced potency. nih.gov

These studies aim to build a comprehensive understanding of the pharmacophore, which is the three-dimensional arrangement of essential features required for biological activity.

Impact of Substituent Variations on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by altering substituents on its three main components.

The acetamidophenyl group offers multiple positions for substitution. Modifications here can influence hydrogen bonding, hydrophobic interactions, and electronic properties. In a series of N-aryl-piperidine-4-carboxamide derivatives, the amide group's nitrogen was found to form a crucial hydrogen bond with the target protein. researchgate.net Altering the phenyl ring's substituents can fine-tune this interaction and exploit nearby hydrophobic pockets. For instance, in a series of piperidine-4-carboxamides acting as DNA gyrase inhibitors, adding a trifluoromethyl group to the 4-position of the phenyl ring resulted in a nearly 10-fold increase in activity. nih.gov

The piperidine ring serves as a central scaffold and its conformation can be critical for orienting the other parts of the molecule correctly within the binding site. Introducing substituents on the piperidine ring can impact potency and selectivity. thieme-connect.com Furthermore, the nitrogen atom of the piperidine ring is a common site for modification, often to introduce groups that can interact with specific regions of the target or to modulate physicochemical properties like solubility and membrane permeability. Replacing the piperidine with a smaller ring system, such as pyrrolidine (B122466) or azetidine, has been shown to decrease activity in some series, highlighting the importance of the six-membered ring. nih.gov

The carboxamide linker is vital for connecting the phenyl and piperidine moieties and often participates in hydrogen bonding with the target. The rigidity and orientation of this linker are important for activity. Replacing the methylene (B1212753) linker adjacent to the carboxamide with a carbonyl or sulfonyl group can lead to a loss of activity. nih.gov Reversing the amide bond can also result in an inactive compound, indicating the precise orientation of the hydrogen bond donor and acceptor is critical. nih.gov

The following table summarizes the impact of certain modifications on the activity of related piperidine-carboxamide series.

| Modification Site | Substituent/Alteration | Effect on Activity | Reference Compound Series |

| Phenyl Moiety (para-position) | -CF3 | ~10-fold increase | Piperidine-4-carboxamides for DNA gyrase |

| Phenyl Moiety (meta-position) | -CF3 | Reduced potency | Piperidine-4-carboxamides for DNA gyrase |

| Piperidine Ring | Replacement with Pyrrolidine | Decreased activity | Piperidine-3-carboxamide derivatives |

| Linker | Replacement of methylene with C=O or SO2 | Ineffective | Piperidine-3-carboxamide derivatives |

| Carboxamide | Reverse amide | Inactive | Piperidine-3-carboxamide derivatives |

Stereochemical Considerations in Activity and Selectivity

Chirality can play a significant role in the biological activity and selectivity of piperidine derivatives. thieme-connect.com If a chiral center is introduced into the this compound scaffold, for example, by substitution on the piperidine ring, the resulting enantiomers may exhibit different potencies and selectivities. This is because the three-dimensional arrangement of atoms can lead to differential interactions with a chiral biological target, such as an enzyme or receptor binding site. In some series of pyrimidinyl-piperazine carboxamides, compounds with an S-configuration at a chiral center were found to be up to 5-fold more active than their R-configuration counterparts. researchgate.net Therefore, the synthesis and testing of individual enantiomers are often necessary to determine the optimal stereochemistry for a desired biological effect. Introducing chiral piperidine scaffolds can also improve pharmacokinetic properties and reduce cardiac hERG toxicity. thieme-connect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. researchgate.netresearchgate.net

These models can predict the activity of novel compounds and provide a deeper understanding of the SAR. The results of QSAR models for piperidine carboxamide derivatives have indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition of targets like anaplastic lymphoma kinase (ALK). researchgate.net

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMSIA model might generate maps showing where:

Sterically bulky groups are favored (e.g., green contours).

Sterically bulky groups are disfavored (e.g., yellow contours).

Positive electrostatic potential is favored (e.g., blue contours).

Negative electrostatic potential is favored (e.g., red contours).

Hydrophobic groups are favored (e.g., white contours).

Hydrophilic groups are favored (e.g., purple contours).

These maps can guide the rational design of new derivatives with improved potency. researchgate.net For instance, if a map shows a region where a bulky, hydrophobic group is favored, medicinal chemists can synthesize analogs with substituents that fit this profile.

Development of Predictive Models for Biological Activity

Predictive modeling, often employing computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in modern drug discovery. These models use statistical methods to correlate the chemical structure of compounds with their biological activity. By identifying key physicochemical properties and structural features that influence a compound's efficacy, these models can guide the design of new, more potent analogues.

Currently, there are no published studies that specifically focus on the development of predictive models for the biological activity of this compound and its derivatives.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These can include constitutional, topological, geometrical, and electronic properties. In the context of SAR, identifying the key molecular descriptors that are critical for a compound's biological activity is paramount. This allows medicinal chemists to focus their synthetic efforts on modifying the most relevant parts of the molecule.

The absence of specific research on this compound means that the key molecular descriptors influencing its biological activity have not been identified or reported in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the absence of specific molecular docking studies for N-(3-acetamidophenyl)piperidine-4-carboxamide, research on analogous piperidine (B6355638) carboxamide derivatives provides a framework for understanding its potential target interactions. For instance, studies on piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) have demonstrated the utility of this approach researchgate.net. In such studies, the piperidine ring typically adopts a chair conformation within the binding site researchgate.net.

The analysis of ligand-protein interactions is crucial for understanding the basis of molecular recognition. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, determine the binding affinity and specificity of a ligand for its target protein.

For N-aryl-piperidine-4-carboxamide derivatives, it has been shown that the nitrogen of the amide group can form a critical hydrogen bond with amino acid residues in the protein's binding pocket researchgate.net. For example, in the context of MALT1 protein inhibition, a hydrogen bond with Glu397 in a hydrophobic pocket was observed researchgate.net. Similarly, in studies of piperidine-3-carboxamide derivatives targeting Cathepsin K, multiple hydrogen bonds and hydrophobic interactions with key active-site residues were identified as crucial for potent inhibition mdpi.com. These findings suggest that the acetamidophenyl and piperidine-4-carboxamide moieties of the title compound could engage in similar interactions with a target protein.

Table 1: Predicted Interactions for a Piperidine-3-Carboxamide Derivative (H-9) with Cathepsin K mdpi.com

| Interacting Residue | Interaction Type |

| Cys25 | Hydrogen Bond |

| Gly66 | Hydrogen Bond |

| Asn160 | Hydrogen Bond |

| Trp183 | Hydrophobic (π-π stacking) |

This table is based on data for a similar compound, H-9, and is for illustrative purposes.

Predicting the correct binding pose of a ligand is a primary goal of molecular docking. The predicted pose provides a three-dimensional model of the ligand-protein complex, which can be used to rationalize structure-activity relationships (SAR) and guide the design of new molecules with improved affinity and selectivity.

The validation of a predicted binding pose is a critical step. One common method is to re-dock a known co-crystallized ligand into the active site of its protein. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å. For example, in the docking of piperidine carboxamide derivatives to ALK, the X-ray co-crystal structure of a lead compound revealed an unusual DFG-shifted conformation, which allowed access to an extended hydrophobic pocket researchgate.net. This information was then used to guide the optimization of the initial hit.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and flexibility of both the ligand and the protein over time.

MD simulations have been used to study the stability and dynamics of various bioactive compounds containing piperidine rings researchgate.netwu.ac.thmdpi.com. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the role of solvent molecules in the binding process mdpi.com.

The piperidine ring in this compound can exist in different conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible ias.ac.in. The orientation of the substituents on the piperidine ring (axial vs. equatorial) can significantly impact the molecule's shape and its ability to bind to a target.

Conformational analysis of N-substituted piperidines has been performed using both experimental techniques like NMR spectroscopy and computational methods nih.govresearchgate.netrsc.org. These studies have shown that the conformational preferences of the piperidine ring can be influenced by the nature of the substituents and the solvent environment nih.govresearchgate.net. For this compound, the bulky acetamidophenyl group is likely to prefer an equatorial position to minimize steric hindrance.

The biological environment is aqueous, and therefore, understanding the effects of solvent on the ligand's conformation and its interaction with the protein is crucial. MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the biological system.

The stability of a ligand in a biological environment can be assessed by monitoring its conformational changes and its interactions with the surrounding water molecules during the simulation. For bioactive molecules, MD simulations can show how the ligand maintains its bioactive conformation in the presence of solvent and how water molecules may mediate the interaction between the ligand and the protein.

Quantum Mechanical (QM) Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and electronic properties like electrostatic potential and molecular orbital energies.

QM calculations, particularly Density Functional Theory (DFT), have been applied to study molecules containing acetamidophenyl groups to understand their structure and reactivity nih.govtandfonline.com. These methods can provide insights that are complementary to the force-field-based methods used in molecular docking and MD simulations nih.govresearchgate.netmdpi.com.

Table 2: Illustrative Data from QM Calculations on a Related Acetamidophenyl Compound nih.gov

| Property | Calculated Value |

| Ground State Energy (a.u.) | -1008.69854 |

| C=O Bond Length (Å) | 1.224 - 1.240 |

| Dihedral Angle (°) | -152.9 |

This table is based on data for 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and is for illustrative purposes.

Electronic Structure Analysis

Electronic structure analysis provides fundamental information about the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. Key aspects of this analysis include the study of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). While specific studies on this compound are not prevalent in the reviewed literature, the principles can be applied based on studies of analogous structures.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.gov

For derivatives of piperidine, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. For instance, in studies of various N-substituted piperidine derivatives, the HOMO is often localized on the electron-rich aromatic portions of the molecule, while the LUMO may be distributed across the piperidine ring and its substituents. The precise energies and distributions are highly dependent on the nature and position of the substituents on both the phenyl and piperidine rings.

Interactive Data Table: Representative HOMO-LUMO Energy Gaps for Aromatic Amide Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylacetamide Analog | -6.2 | -0.8 | 5.4 |

| Pyridine Carboxamide Analog | -6.5 | -1.1 | 5.4 |

| Thiophene Carboxamide Analog | -5.9 | -1.5 | 4.4 |

Note: The data in this table is illustrative and based on computational studies of related aromatic amide compounds, not this compound itself. The values are representative of typical ranges found in the literature for similar molecular scaffolds.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the amide and acetamido groups, indicating these are electron-rich areas and potential hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms attached to the nitrogen atoms of the amide groups would exhibit a positive potential, making them potential hydrogen bond donors. The aromatic ring would also show regions of negative potential above and below the plane of the ring due to the delocalized π-electrons. Such analyses are critical for understanding non-covalent interactions, which are fundamental to molecular recognition and binding to biological targets. chemrxiv.org

Prediction of Reactive Sites and Chemical Reactivity

The electronic structure analyses described above directly inform the prediction of a molecule's reactive sites. The locations of the HOMO and LUMO are key indicators of where a molecule will undergo electrophilic and nucleophilic attack, respectively. For instance, the region with the highest HOMO density is the most likely site for an electrophilic attack.

The MEP map provides a more intuitive picture of reactivity. The red, electron-rich regions are the most likely sites for protonation and interaction with positive charges, while the blue, electron-poor regions are susceptible to attack by nucleophiles. For this compound, the carbonyl oxygens would be predicted as primary sites for electrophilic attack, and the amide protons as sites for nucleophilic interaction.

Quantum chemical descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can also be used to quantify and compare the chemical reactivity of a series of related compounds. A "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a "hard" molecule with a large energy gap. mdpi.com

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. This approach is particularly useful when there is a known biological target with a defined binding site.

Scaffold Hopping and Fragment-Based Design

Scaffold Hopping

Scaffold hopping is a computational strategy used to identify new molecular scaffolds that can serve as functional replacements for a known active core structure while maintaining the same biological activity. bhsai.org This technique is valuable for generating novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold. nih.gov For a molecule like this compound, a scaffold hopping approach might involve replacing the central piperidine ring with other cyclic or acyclic structures that can present the N-acetamidophenyl and carboxamide pharmacophoric elements in a similar spatial arrangement. dundee.ac.uk The goal is to find structurally distinct molecules that retain the key interactions with the biological target. uniroma1.it

Fragment-Based Design

Fragment-based drug design (FBDD) begins by identifying small chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together in a stepwise manner to create a more potent lead compound. In the context of this compound, one could envision a fragment-based approach where the acetamidophenyl group and the piperidine-4-carboxamide moiety are identified as separate fragments that bind to adjacent pockets of a target protein. Computational methods can then be used to design appropriate linkers to connect these fragments, leading to the generation of the full molecule or novel analogs.

Ligand-Based and Structure-Based Design Strategies

Ligand-Based Design

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules known to be active are available. nih.govmdpi.com These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to this approach. nih.gov

A pharmacophore model for a series of active piperidine-4-carboxamide analogs would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits.

Structure-Based Design

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net SBDD involves the use of computational docking to predict the binding mode and affinity of a ligand within the active site of a protein. nih.gov

For this compound, if its biological target were known, molecular docking studies could be performed to understand how it fits into the binding pocket. This information would be invaluable for designing modifications to the molecule to improve its binding affinity and selectivity. For example, if the acetamido group forms a key hydrogen bond with a residue in the active site, modifications could be designed to strengthen this interaction. Similarly, if there is an unoccupied hydrophobic pocket near the phenyl ring, adding a suitable hydrophobic substituent could enhance potency. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. mdpi.com

Analytical Methodologies for Research Applications

Development of Bioanalytical Methods for Quantifying N-(3-acetamidophenyl)piperidine-4-carboxamide in Research Matrices (e.g., cell lysates, animal plasma/tissues)

The accurate quantification of this compound in complex biological matrices is crucial for preclinical research, enabling the characterization of its pharmacokinetic and pharmacodynamic properties. Due to its chemical structure, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the most suitable bioanalytical technique, offering high sensitivity and selectivity.

LC-MS/MS Method Development and Validation

A robust LC-MS/MS method for the quantification of this compound would typically be developed and validated according to regulatory guidelines. The method would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. For plasma or tissue homogenates, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction would likely be employed.

Chromatographic Separation: A reversed-phase C18 column is a common choice for separating compounds of similar polarity. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and adequate separation from matrix components. nih.gov

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The instrument would be optimized to monitor specific precursor-to-product ion transitions for both the analyte and a suitable internal standard. Positive electrospray ionization (ESI) would likely be effective for this compound.

Method Validation: A comprehensive validation would be conducted to ensure the reliability of the method. Key validation parameters are summarized in the table below, with hypothetical but typical performance data.

| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |

| Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day CV < 8%, Inter-day CV < 11% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Selectivity | No significant interfering peaks at the retention time of the analyte | No interference observed |

| Matrix Effect | CV of matrix factor ≤ 15% | Within acceptable limits |

| Recovery | Consistent and reproducible | > 85% |

| Stability | Stable under various storage and handling conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |

Immunoassays and Other Detection Techniques

While LC-MS/MS is the gold standard, immunoassays such as ELISA could be developed for high-throughput screening applications. This would require the generation of specific antibodies that recognize this compound. However, the development of such an assay can be time-consuming and costly. Other detection techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) might be feasible, but would likely lack the sensitivity and selectivity of LC-MS/MS for bioanalytical applications. nih.gov

Metabolite Identification and Profiling in Preclinical Samples

Understanding the metabolic fate of this compound is essential for interpreting preclinical efficacy and toxicology data. In vitro and in vivo studies are conducted to identify major metabolites and elucidate metabolic pathways.

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying unknown metabolites. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which can be used to determine the elemental composition of metabolites. Fragmentation data (MS/MS) further aids in structural elucidation.

In Vitro and In Vivo Metabolic Pathway Elucidation

In Vitro Studies: Incubations with liver microsomes, hepatocytes, or other subcellular fractions from relevant preclinical species and humans are performed to identify potential metabolites. springermedizin.defrontiersin.org These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

In Vivo Studies: Following administration of the compound to preclinical species, biological samples (e.g., plasma, urine, feces) are collected and analyzed to identify the metabolites formed in a whole-organism setting.

Based on the structure of this compound, several metabolic pathways can be predicted. The acetamidophenyl moiety may undergo hydroxylation on the aromatic ring, followed by potential glucuronidation or sulfation. nih.gov The piperidine (B6355638) ring is susceptible to oxidation, potentially forming hydroxylated derivatives or lactams. acs.org N-dealkylation is another common metabolic pathway for compounds containing piperidine rings. acs.org

Below is a table of potential metabolites of this compound, based on common metabolic transformations of structurally related compounds.

| Potential Metabolite | Proposed Metabolic Pathway |

| M1: Hydroxylated acetamidophenyl derivative | Aromatic hydroxylation |

| M2: Glucuronide conjugate of M1 | Glucuronidation |

| M3: Hydroxylated piperidine derivative | Aliphatic hydroxylation |

| M4: Piperidine ring-opened metabolite | Oxidation and ring cleavage |

| M5: N-dealkylated metabolite | N-dealkylation |

Potential Therapeutic Implications Based on Preclinical and Mechanistic Data

Rationale for Development in Specific Disease Areas

The therapeutic potential of N-(3-acetamidophenyl)piperidine-4-carboxamide can be extrapolated from the extensive research conducted on various piperidine-carboxamide derivatives. These studies have identified promising activity in infectious diseases, oncology, inflammation, and neurological, metabolic, and bone disorders.

The piperidine-carboxamide core is a promising scaffold for the development of novel anti-infective agents. Research has demonstrated efficacy against a range of viral and bacterial pathogens.

Antiviral Activity: Derivatives of piperidine-4-carboxamide have demonstrated notable antiviral properties, particularly against coronaviruses. gavinpublishers.com For instance, a structurally related compound, N-[(3-Acetamidophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide, is classified as an anticoronaviral agent. ebi.ac.ukebi.ac.uk Studies have shown that piperidine-4-carboxamide analogs can inhibit human coronaviruses, including variants of SARS-CoV-2, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. gavinpublishers.com Other research into different carboxamide derivatives has also identified compounds with significant inhibitory effects on viruses like the infectious bronchitis virus (IBV), a type of coronavirus. preprints.org

Antibacterial Activity: The piperidine-carboxamide structure is a key component in compounds targeting bacterial enzymes essential for survival. A significant finding is the activity of piperidine-4-carboxamides (P4Cs) against Mycobacterium abscessus, a multidrug-resistant opportunistic pathogen. nih.gov These compounds have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov P4Cs exhibited bactericidal and antibiofilm activity against the M. abscessus complex. nih.gov Furthermore, various other derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. biomedpharmajournal.orgbiointerfaceresearch.com Sulfonamide derivatives incorporating a piperidine (B6355638) moiety have also been developed as potent bactericides. mdpi.com

Table 1: Preclinical Anti-Infective Activity of Selected Piperidine-Carboxamide Analogues

| Compound Class | Pathogen | Mechanism of Action / Finding | Reference |

| Piperidine-4-carboxamide analogs | Human Coronaviruses (NL63, OC43, SARS-CoV-2) | Inhibition at low µM concentrations; promising broad-spectrum activity. | gavinpublishers.com |

| N-[(3-Acetamidophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide | Coronaviruses | Classified as an anticoronaviral agent. | ebi.ac.ukebi.ac.uk |

| Piperidine-4-carboxamides (P4Cs) | Mycobacterium abscessus | Target DNA gyrase; show bactericidal and antibiofilm activity. | nih.gov |

| Sulfonyl Piperidine Carboxamide Derivatives | Gram-positive and Gram-negative bacteria | Moderate to good antimicrobial activity. | researchgate.net |

| Piperidin-4-one Derivatives | Various bacteria and fungi | Exhibit bactericidal and fungicidal activities. | biomedpharmajournal.org |

Carboxamide derivatives, including those with a piperidine scaffold, represent a promising class of compounds in the discovery of anticancer drugs. nih.gov Their ability to interact with multiple oncogenic targets gives them significant potential. nih.gov

Preclinical studies have shown that N-substituted 1H-indole-2-carboxamides exhibit potent and selective cytotoxic activity against various cancer cell lines, including K-562 (leukemia), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov Similarly, N-arylpiperidine-3-carboxamide derivatives were identified through high-throughput screening for their ability to induce a senescence-like phenotype in human melanoma cells, demonstrating remarkable antiproliferative activity. nih.gov

The mechanisms of action for these related compounds involve targeting key cancer-related proteins. Molecular docking studies suggest that carboxamide derivatives can bind to crucial targets like topoisomerase–DNA complexes, phosphoinositide 3-kinase (PI3Kα), and the epidermal growth factor receptor (EGFR). nih.gov Other related structures, such as 3-oxoisoindoline-4-carboxamides, have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair in cancer cells. researchgate.net

Table 2: Oncological Activity of Structurally Related Carboxamide Compounds

| Compound Class | Cancer Type / Cell Line | Mechanism of Action / Finding | Reference |

| N-substituted 1H-indole-2-carboxamides | Leukemia (K-562), Colon (HCT-116), Breast (MCF-7) | Potent and selective cytotoxicity; potential interaction with Topoisomerase, PI3Kα, EGFR. | nih.gov |

| N-arylpiperidine-3-carboxamide derivatives | Melanoma (A375) | Induce senescence-like phenotype; antiproliferative activity. | nih.gov |

| 3-oxoisoindoline-4-carboxamides | General Cancer | Potent inhibition of Poly(ADP-ribose) polymerase (PARP). | researchgate.net |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | Colon Cancer (HCT116, Caco-2) | Inhibition of PI3Kα/AKT signaling pathway. | mdpi.com |

The piperidine framework is integral to compounds designed to modulate the immune system. Derivatives of piperidine-4-carboxamide have been synthesized and evaluated for anti-inflammatory activity, with some showing potency comparable to standard drugs like acetylsalicylic acid in rat models of carrageenan-induced edema. hamdard.edu.pk The piperidine scaffold is found in many chemokine antagonists used to treat inflammatory conditions like nephritis and rheumatoid arthritis. hamdard.edu.pk

In the context of autoimmune diseases, which are often driven by specific immune cell pathways, piperidine derivatives have been developed as targeted inhibitors. For example, a class of N-(indazol-3-yl)piperidine-4-carboxylic acids was discovered to be highly potent and selective allosteric inhibitors of RORγt. nih.gov This nuclear receptor is a key transcription factor for T helper 17 (Th17) cells, which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. nih.gov

Piperidine-containing compounds have been extensively investigated for their effects on the central nervous system. The scaffold is present in molecules designed to interact with various neurotransmitter receptors.

Derivatives such as cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids act as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov Antagonism of NMDA receptors is a therapeutic strategy for treating neurodegenerative disorders like Alzheimer's disease and preventing neuronal damage following cerebral ischemia. nih.gov Other research has focused on thiazole-carboxamide derivatives as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which could offer neuroprotection in conditions characterized by excitotoxicity, such as epilepsy. mdpi.com Furthermore, novel 3-phenylpiperidine-4-carboxamides have been developed as highly potent neurokinin-1 (NK1) receptor antagonists, a target for treating pain, depression, and anxiety. nih.gov

The piperidine ring is a key structural element in the development of agents for metabolic and bone diseases like osteoporosis. Osteoporosis is characterized by excessive bone resorption by osteoclasts. nih.gov A key enzyme involved in this process is Cathepsin K (Cat K). A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as Cat K inhibitors. nih.gov One compound, H-9, exhibited potent inhibition with an IC50 value of 0.08 µM and demonstrated anti-bone resorption effects in vitro comparable to a clinical trial candidate. nih.gov Molecular docking studies revealed that these compounds bind effectively within the active site of the Cat K enzyme, highlighting the potential of this chemical class for developing new anti-osteoporosis therapies. nih.gov

Strategic Approaches to Translation from Preclinical Research

Translating the potential of a compound like this compound from preclinical findings of its analogues to clinical application requires a structured, multi-faceted approach.

First, direct synthesis and in vitro screening of the specific compound against a broad panel of targets are necessary. This would validate the hypotheses generated from analogue data. For instance, based on the findings for related compounds, initial screening should prioritize assays for antiviral (especially coronaviruses), antibacterial (e.g., M. abscessus DNA gyrase), and anticancer (e.g., PARP, PI3Kα, various cancer cell lines) activity.

Second, if promising activity is confirmed, structure-activity relationship (SAR) studies would be the next logical step. This involves synthesizing a focused library of analogues by modifying the acetamidophenyl and piperidine-carboxamide moieties to optimize potency and selectivity while minimizing off-target effects. This approach was successfully used to improve the antimelanoma activity of N-arylpiperidine-3-carboxamide derivatives. nih.gov

Third, promising lead compounds would need to undergo evaluation of their pharmacokinetic and pharmacodynamic properties. This includes assessing metabolic stability, which was a key optimization step in the development of RORγt allosteric inhibitors for autoimmune diseases. nih.gov

Finally, after identifying a candidate with a strong efficacy and safety profile from in vitro and cell-based assays, in vivo efficacy studies in relevant animal models of disease (e.g., mouse models of infection, cancer xenografts, or inflammatory arthritis) would be essential. These studies are critical to demonstrate proof-of-concept before any consideration of clinical development.

Future Research Directions and Challenges

Exploration of Novel Synthetic Analogues and Derivatives with Enhanced Properties

A crucial avenue of future research lies in the rational design and synthesis of novel analogues of N-(3-acetamidophenyl)piperidine-4-carboxamide. The piperidine-4-carboxamide scaffold is a versatile template that has been successfully modified to target a range of biological entities, including CCR5, calpain, and cholinesterases. nih.govnih.govnih.gov Future synthetic efforts will likely focus on modifying the core structure to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Strategies may include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) to the acetamidophenyl moiety to modulate target binding and physicochemical properties.

Modification of the Piperidine (B6355638) Core: Altering the piperidine ring, for instance, by introducing substituents or replacing it with other saturated heterocycles to explore the structure-activity relationship (SAR).

Variation of the Carboxamide Linker: Replacing the amide linker with more metabolically stable alternatives, a strategy that has proven effective for other bioactive compounds. nih.gov

The following table details examples of how modifications to the broader piperidine carboxamide scaffold have influenced biological activity, providing a blueprint for future analogue design.

| Base Scaffold | Modification | Resulting Compound Class | Target/Activity |

| Piperidine-4-carboxamide | Introduction of a carbamoyl (B1232498) group to the 4-benzylpiperidine (B145979) moiety | CCR5 Antagonists | Potent anti-HIV-1 activity with high metabolic stability. nih.gov |

| Piperidine-4-carboxamide | P2 region modification with keto amides | Calpain Inhibitors | High selectivity over related proteases like cathepsin B. nih.gov |

| Piperidine-3-carboxamide | Introduction of a benzylamine (B48309) group | Cathepsin K Inhibitors | Enhanced interactions within the enzyme's active site for anti-osteoporosis potential. mdpi.com |

| Piperidine-3-carboxamide | N-aryl modifications | Antimelanoma Agents | Induction of senescence-like phenotypes in cancer cells. nih.gov |

Deeper Mechanistic Characterization at the Molecular Level

A fundamental challenge is to elucidate the precise molecular mechanism of action for this compound and its derivatives. While initial screening may identify a biological effect, a deeper understanding requires advanced analytical techniques. Future research should employ methods such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) to determine the three-dimensional structure of the compound bound to its biological target. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic interactions between the ligand and its target protein, revealing key binding modes and conformational changes that are essential for activity. nih.govnih.gov These computational approaches, when combined with experimental data, can guide the rational design of second-generation compounds with improved affinity and specificity.

Identification of Novel Biological Targets for this compound and its Analogues

The structural versatility of the piperidine carboxamide scaffold suggests that it may interact with a variety of biological targets beyond those initially identified. High-throughput screening (HTS) and high-content screening (HCS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover entirely new therapeutic applications. nih.gov

Phenotypic screening, where compounds are tested for their effects on cell behavior without prior knowledge of the target, is another powerful approach. nih.gov Once a desired phenotype is observed, target deconvolution techniques, such as chemical proteomics and genetic approaches, can be employed to identify the specific molecular target responsible for the compound's activity. The diverse targets of known piperidine carboxamide derivatives underscore the potential for this scaffold.

| Scaffold | Identified Target | Therapeutic Area |

| Piperidine-4-carboxamide | CCR5 | HIV/AIDS nih.gov |

| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease nih.gov |

| Piperidine-4-carboxamide | Calpain | Neuroprotection nih.gov |

| Piperidine-3-carboxamide | Cathepsin K | Osteoporosis mdpi.com |

| N-benzylpiperidine carboxamide | Acetylcholinesterase | Alzheimer's Disease nih.gov |

Advanced In Vivo Preclinical Model Development for Comprehensive Efficacy Studies

This includes the development and use of:

Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific human genes or mutations relevant to the disease being studied. nih.gov

Patient-Derived Xenograft (PDX) Models: Particularly relevant in oncology, PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse, providing a more accurate representation of human tumor biology.

Organ-on-a-chip Models: These microphysiological systems use human cells to create 3D structures that replicate the function of human organs, offering a platform for more accurate toxicity and efficacy screening before animal testing. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for compounds like this compound. nih.govijmsm.org These computational tools can analyze vast datasets to accelerate multiple stages of development. jsr.orgnih.gov

Key applications include:

Target Identification: ML algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets. nih.gov

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific target, significantly reducing the time and cost of initial hit discovery. ijmsm.org

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for potency, selectivity, and pharmacokinetics. nih.gov

Predictive Modeling: ML models can predict a compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity, helping to prioritize candidates with the highest chance of success in clinical trials. ijmsm.org

Addressing Potential Off-Target Activities in Preclinical Research

A significant challenge in drug development is ensuring that a compound interacts selectively with its intended target. Off-target activities can lead to unexpected side effects and toxicity. Preclinical research must rigorously assess the selectivity profile of this compound and its analogues. This involves screening the compounds against a broad panel of related and unrelated biological targets. For instance, studies on piperidine carboxamide-derived calpain inhibitors demonstrated high selectivity over the related cysteine protease cathepsin B, a critical finding for their therapeutic potential. nih.gov Identifying and understanding any off-target interactions early in the preclinical phase is essential for mitigating risks and guiding further chemical optimization.

Collaborative Research Opportunities and Interdisciplinary Approaches